molecular formula C27H31NO5 B567692 Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate CAS No. 1206676-76-7

Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate

Cat. No.: B567692
CAS No.: 1206676-76-7
M. Wt: 449.547
InChI Key: JHBVRKFHEWRWDI-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate is a complex organic compound that features a tert-butyl group, a dimethyl group, a phenoxynaphthalene moiety, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dioxane ring: This can be achieved through the reaction of appropriate diols with formaldehyde under acidic or basic conditions.

    Introduction of the phenoxynaphthalene moiety: This step might involve the coupling of a naphthalene derivative with a phenol derivative using a catalyst such as palladium.

    Addition of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a base.

    Carbamate formation: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles

Properties

IUPAC Name

tert-butyl N-[2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO5/c1-25(2,3)33-24(29)28-27(17-30-26(4,5)31-18-27)21-13-11-20-16-23(14-12-19(20)15-21)32-22-9-7-6-8-10-22/h6-16H,17-18H2,1-5H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVRKFHEWRWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OC4=CC=CC=C4)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657953
Record name tert-Butyl [2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206676-76-7
Record name 1,1-Dimethylethyl N-[2,2-dimethyl-5-(6-phenoxy-2-naphthalenyl)-1,3-dioxan-5-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206676-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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